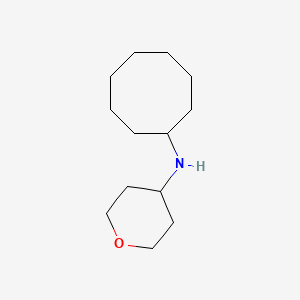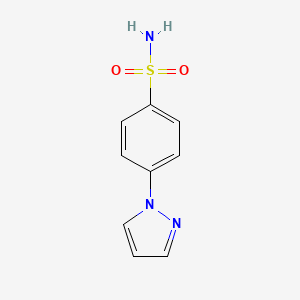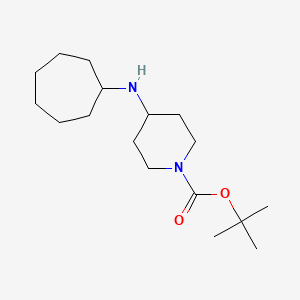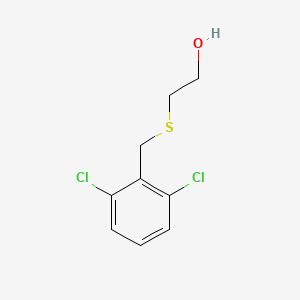
Cyclooctyl-(tetrahydro-pyran-4-YL)-amine
Vue d'ensemble
Description
Cyclooctyl-(tetrahydro-pyran-4-YL)-amine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a cyclic amine that is commonly used as a building block in organic synthesis.
Applications De Recherche Scientifique
Cyclooctyl-(tetrahydro-pyran-4-YL)-amine has been used in a variety of scientific research applications. It has been studied as a potential ligand for metal catalysts and as a building block in the synthesis of complex organic molecules. Additionally, it has been investigated for its potential use as a drug candidate due to its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of Cyclooctyl-(tetrahydro-pyran-4-YL)-amine is not well understood. However, it is believed to interact with biological targets through hydrogen bonding and other non-covalent interactions.
Biochemical and Physiological Effects:
Cyclooctyl-(tetrahydro-pyran-4-YL)-amine has been shown to have a variety of biochemical and physiological effects. It has been found to have moderate inhibitory activity against acetylcholinesterase, an enzyme that plays a role in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been shown to have moderate activity against the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Cyclooctyl-(tetrahydro-pyran-4-YL)-amine in lab experiments is its availability and ease of synthesis. Additionally, it has a relatively low toxicity profile and can be handled safely in a laboratory setting. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on Cyclooctyl-(tetrahydro-pyran-4-YL)-amine. One area of interest is its potential use as a drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it may have potential applications in the development of new catalysts for organic synthesis. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Propriétés
IUPAC Name |
N-cyclooctyloxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-2-4-6-12(7-5-3-1)14-13-8-10-15-11-9-13/h12-14H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRITCOHVBUGEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656226 | |
| Record name | N-Cyclooctyloxan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclooctyl-(tetrahydro-pyran-4-YL)-amine | |
CAS RN |
885281-07-2 | |
| Record name | N-Cyclooctyltetrahydro-2H-pyran-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885281-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclooctyloxan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![1-[2-(2-Hydroxyethoxy)-5-methylphenyl]ethanone](/img/structure/B1499026.png)